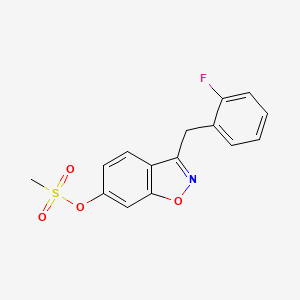

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate

Description

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is a synthetic small molecule characterized by a benzoxazole core substituted with a 2-fluorobenzyl group at position 3 and a methanesulfonate ester at position 4. The benzoxazole scaffold is known for its pharmacological relevance, particularly in modulating neurological and inflammatory pathways due to its heterocyclic aromatic structure . The 2-fluorobenzyl group enhances lipophilicity and may influence receptor-binding specificity, while the methanesulfonate ester improves solubility and metabolic stability compared to non-sulfonated analogs .

Properties

Molecular Formula |

C15H12FNO4S |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate |

InChI |

InChI=1S/C15H12FNO4S/c1-22(18,19)21-11-6-7-12-14(17-20-15(12)9-11)8-10-4-2-3-5-13(10)16/h2-7,9H,8H2,1H3 |

InChI Key |

UPMVCVACLCWHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate typically involves the following steps:

Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.

Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the benzoxazole ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Substitution Reactions: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Nucleophilic Substitution: Products include substituted benzoxazoles with various functional groups replacing the methanesulfonate ester.

Oxidation and Reduction: Products include oxidized or reduced forms of the benzoxazole ring, potentially altering its reactivity and biological activity.

Scientific Research Applications

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl Acetate

- Structural Difference : Replaces the methanesulfonate ester with an acetate group.

- Functional Impact: The acetate group is less polar than methanesulfonate, reducing aqueous solubility but increasing membrane permeability.

- Biological Activity : Used in anti-infection research, suggesting a role in microbial pathway inhibition. The absence of sulfonate may limit interactions with sulfonate-binding enzymes like certain kinases or proteases .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Difference : Contain a triazine ring and sulfonylurea bridge instead of a benzoxazole core.

- Functional Impact: The sulfonate/sulfonyl groups in herbicides enhance binding to plant acetolactate synthase (ALS), disrupting amino acid synthesis.

- Biological Activity : Agricultural use highlights sulfonate’s role in enzyme inhibition but underscores divergent applications (crop protection vs. therapeutic drug design) .

1,2-Benzoxazol-3-ylmethanesulfonamide

- Structural Difference : Substitutes the 2-fluorobenzyl group with a sulfonamide moiety.

- The absence of fluorinated substituents may alter pharmacokinetic profiles .

Data Table: Key Structural and Functional Comparisons

| Compound | Core Structure | Substituent at Position 6 | Fluorinated Group | Key Applications |

|---|---|---|---|---|

| Target Compound | Benzoxazole | Methanesulfonate ester | 2-Fluorobenzyl | Drug discovery (kinase/GPCR) |

| 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl Acetate | Benzoxazole | Acetate ester | 2-Fluorobenzyl | Anti-infection research |

| Metsulfuron Methyl | Triazine-sulfonylurea | Methyl ester | None | Herbicide |

| 1,2-Benzoxazol-3-ylmethanesulfonamide | Benzoxazole | Methanesulfonamide | None | Toxin studies |

Research Findings and Mechanistic Insights

- Methanesulfonate vs. Acetate : Sulfonate esters demonstrate superior metabolic stability in hepatic microsomal assays compared to acetate analogs, likely due to resistance to esterase-mediated hydrolysis .

- Fluorobenzyl Contribution : Fluorination at the benzyl position enhances binding affinity to hydrophobic enzyme pockets, as observed in fluorinated kinase inhibitors like imatinib derivatives .

- Toxicity Considerations : Sulfonamide-containing analogs (e.g., T3D2928) are associated with off-target interactions in toxin databases, whereas methanesulfonate esters show lower toxicity profiles in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.